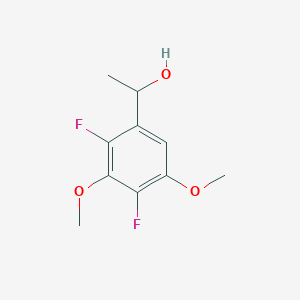
1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3,5-dimethoxybenzaldehyde with a suitable reducing agent. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the aldehyde group to an alcohol group under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanal or 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanoic acid.
Reduction: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy groups contribute to its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 1-(2,4-Difluorophenyl)ethan-1-ol
- 1-(3,5-Dimethoxyphenyl)ethan-1-ol
- 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanone
Uniqueness: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol is unique due to the combination of fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12F2O3 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
1-(2,4-difluoro-3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12F2O3/c1-5(13)6-4-7(14-2)9(12)10(15-3)8(6)11/h4-5,13H,1-3H3 |
Clave InChI |
XYMCNUNSYULMPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C(=C1F)OC)F)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


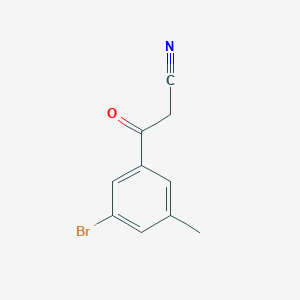
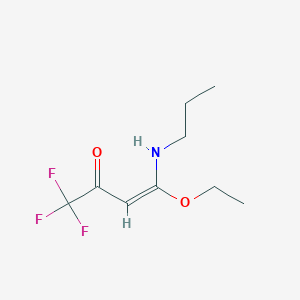


![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)


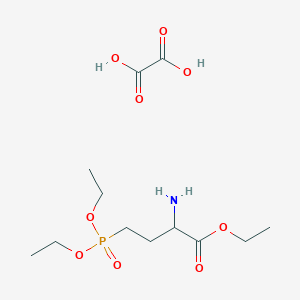

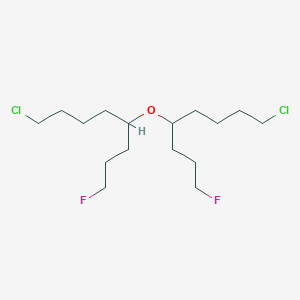

![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
